molecular formula C19H16N2O2S B5506007 2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole

2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole

Cat. No. B5506007
M. Wt: 336.4 g/mol
InChI Key: KWCXBBJSWBFVOW-UHFFFAOYSA-N
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Description

2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole is a compound involving heterocyclic structures like indole and benzoxazole. These types of compounds are important in medicinal chemistry due to their diverse biological activities and are involved in various chemical reactions to form complex molecules.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation and cyclization processes. For example, indole derivatives can be synthesized through reactions involving N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides with 2,3-dimethylindole under specific redox conditions (Avdeenko et al., 2020).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is crucial for their chemical properties and biological activities. For instance, the crystal structure of related compounds can reveal significant details about their molecular conformations and intermolecular interactions (Banbury et al., 1995).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including coupling and cyclization reactions. The reactivity often depends on the functional groups present and their position within the heterocyclic framework. For example, benzoxazole derivatives can react with thiophenes and anilines to produce diverse heterocyclic systems (Hojati et al., 2011).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure. The crystal packing and molecular geometry of benzoxazole compounds can significantly influence these properties, as shown by X-ray diffraction analysis (Li et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of these compounds are influenced by their heterocyclic structure. The presence of functional groups like thioether or oxoethyl can modify their chemical behavior and reactivity in biological systems and chemical reactions (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Diversity

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the mentioned benzoxazole, has been utilized in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process has been critical in synthesizing derivatives such as pyrazolines, pyridines, and benzodiazepines, which are significant for their biological and chemical properties (Roman, 2013).

Antimicrobial Applications

Benzothiazole derivatives, including the mentioned benzoxazole, have shown potent antitubercular activity. Compounds like 2-mercaptobenzothiazoles have been identified as bactericidal against Mycobacterium tuberculosis, indicating their potential as novel antitubercular agents (Mir et al., 2014).

Antioxidant and Antibacterial Properties

Indole derivatives bearing benzothiazole and benzoxazole moieties, closely related to the compound , have been synthesized and tested for their antioxidant, antibacterial, and fungicidal activities. These compounds, particularly indole-imidazole derivatives, have shown excellent cytoprotective effects against oxidative hemolysis and high antibacterial activity (Jasiewicz et al., 2023).

Photoreactive Properties

Benzoxazole derivatives have been investigated for their photooxidation properties. Studies involving compounds like 2-(4-thiazolyl)-1H-benzimidazole, a benzoxazole derivative, reveal insights into photolysis products and reaction mechanisms, which are crucial in understanding the photoreactive nature of similar compounds (Mahran et al., 1983).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds, including benzoxazole derivatives, offer significant inhibition efficiencies, providing a potential application in corrosion protection technologies (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Indole derivatives are known to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as the development of efficient synthesis methods .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3-dimethylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-13(2)21(16-9-5-3-7-14(12)16)18(22)11-24-19-20-15-8-4-6-10-17(15)23-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXBBJSWBFVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzooxazol-2-ylsulfanyl)-1-(2,3-dimethyl-indol-1-yl)-ethanone

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